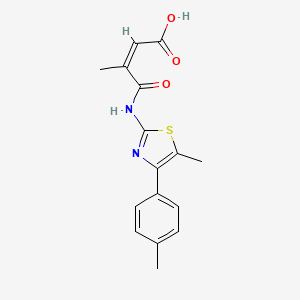

(Z)-3-methyl-4-((5-methyl-4-(p-tolyl)thiazol-2-yl)amino)-4-oxobut-2-enoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(Z)-3-methyl-4-((5-methyl-4-(p-tolyl)thiazol-2-yl)amino)-4-oxobut-2-enoic acid is a synthetic organic compound that features a thiazole ring, a common structural motif in many biologically active molecules

Mechanism of Action

Target of Action

It’s known that 2-aminothiazole derivatives, which this compound is a part of, have shown potent and selective nanomolar inhibitory activity against a wide range of human cancerous cell lines such as breast, leukemia, lung, colon, cns, melanoma, ovarian, renal, and prostate .

Mode of Action

It’s known that molecules containing a thiazole ring, when entering physiological systems, behave unpredictably and reset the system differently . These molecules may activate or stop the biochemical pathways and enzymes or stimulate or block the receptors in the biological systems .

Biochemical Pathways

It’s known that 2-aminothiazole derivatives can affect various biochemical pathways, leading to their broad pharmacological spectrum .

Pharmacokinetics

The pharmacokinetic properties of 2-aminothiazole derivatives are generally favorable, contributing to their broad pharmacological spectrum .

Result of Action

It’s known that 2-aminothiazole derivatives have shown potent and selective nanomolar inhibitory activity against a wide range of human cancerous cell lines .

Action Environment

It’s known that the molecular electrostatic potential (mep) surface of the thiazole ring plays a significant role in drug–target protein interaction .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-3-methyl-4-((5-methyl-4-(p-tolyl)thiazol-2-yl)amino)-4-oxobut-2-enoic acid typically involves the formation of the thiazole ring followed by the introduction of the enone moiety. One common synthetic route includes the reaction of 2-aminothiazole with an appropriate acylating agent under controlled conditions. The reaction is usually carried out in a solvent such as tetrahydrofuran (THF) at room temperature, followed by purification steps like recrystallization to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(Z)-3-methyl-4-((5-methyl-4-(p-tolyl)thiazol-2-yl)amino)-4-oxobut-2-enoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the thiazole ring, especially at positions adjacent to the nitrogen atom.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Hydrogen peroxide, potassium permanganate.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Nucleophiles: Halides, amines, and thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (Z)-3-methyl-4-((5-methyl-4-(p-tolyl)thiazol-2-yl)amino)-4-oxobut-2-enoic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds .

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its thiazole ring is known to interact with various biological targets, making it a candidate for drug discovery and development .

Medicine

In medicine, derivatives of this compound are investigated for their potential therapeutic effects. The thiazole ring is a common feature in many drugs, and modifications to this structure can lead to new treatments for diseases such as cancer and infections .

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it valuable for the development of new materials with specific functions .

Comparison with Similar Compounds

Similar Compounds

2-aminothiazole derivatives: These compounds share the thiazole ring structure and have similar biological activities.

Thiazole-based drugs: Examples include dasatinib and alpelisib, which are used in cancer treatment.

Uniqueness

What sets (Z)-3-methyl-4-((5-methyl-4-(p-tolyl)thiazol-2-yl)amino)-4-oxobut-2-enoic acid apart is its specific combination of the thiazole ring and the enone moiety. This unique structure allows for a diverse range of chemical reactions and biological interactions, making it a versatile compound for research and industrial applications.

Biological Activity

(Z)-3-methyl-4-((5-methyl-4-(p-tolyl)thiazol-2-yl)amino)-4-oxobut-2-enoic acid, identified by its CAS number 886131-76-6, is a thiazole derivative that has garnered attention for its potential biological activities. Thiazole compounds are known for their diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects. This article reviews the biological activity of this specific compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The molecular formula of this compound is C16H16N2O3S, with a molecular weight of 316.4 g/mol. The structure features a thiazole ring, which is crucial for its biological activity.

Antimicrobial Activity

Recent studies have illustrated the antimicrobial potential of thiazole derivatives. For instance, compounds related to this compound have demonstrated significant inhibitory effects against various bacterial strains.

-

Inhibition of Pathogenic Bacteria :

- A study reported that certain thiazole derivatives exhibited potent activity against Pseudomonas aeruginosa and Escherichia coli , with Minimum Inhibitory Concentration (MIC) values as low as 0.21 μM .

- The structure–activity relationship (SAR) analysis indicated that modifications on the thiazole ring could enhance antibacterial efficacy .

- Fungal Activity :

Cytotoxic Effects

The cytotoxicity of this compound has been evaluated using MTT assays on various cell lines:

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| 3g | HaCat | 5.21 ± 1.13 |

| 3g | Balb/c 3T3 | 4.50 ± 0.59 |

| 3g | MCF7 | 3.53 ± 0.32 |

These results indicate promising cytotoxic effects, suggesting potential applications in cancer therapy .

Molecular docking studies have provided insights into the binding interactions of thiazole derivatives with key bacterial enzymes such as DNA gyrase and MurD. For example, compound 3g formed multiple hydrogen bonds with critical residues at the active site of DNA gyrase, indicating a mechanism similar to that of established antibiotics like ciprofloxacin .

Case Studies

Several case studies have highlighted the efficacy of thiazole derivatives in clinical settings:

- Antibacterial Efficacy : In one study, derivatives were tested against eight Gram-positive and Gram-negative bacteria, showing activity that exceeded traditional antibiotics like ampicillin .

- Antifungal Studies : Another investigation assessed the antifungal properties against various strains, revealing that some thiazole compounds had MIC values significantly lower than those of standard antifungal agents .

Properties

IUPAC Name |

(Z)-3-methyl-4-[[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]amino]-4-oxobut-2-enoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O3S/c1-9-4-6-12(7-5-9)14-11(3)22-16(17-14)18-15(21)10(2)8-13(19)20/h4-8H,1-3H3,(H,19,20)(H,17,18,21)/b10-8- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBHOOXGFEUZCOH-NTMALXAHSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=C(SC(=N2)NC(=O)C(=CC(=O)O)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)C2=C(SC(=N2)NC(=O)/C(=C\C(=O)O)/C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.